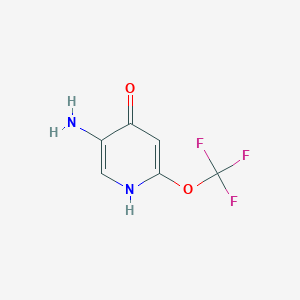

4-Pyridinol, 5-amino-2-(trifluoromethoxy)-

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, holds a privileged position in the realm of chemical sciences. nih.govrsc.orgresearchgate.net Its structural resemblance to benzene (B151609), coupled with the electronic influence of the nitrogen atom, imparts a unique set of properties that have been exploited across various scientific disciplines. nih.govrsc.org In medicinal chemistry, the pyridine ring is a ubiquitous feature in a multitude of approved drugs, underscoring its importance in the design of new therapeutic agents. nih.govrsc.orgresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. nih.gov

Beyond pharmaceuticals, pyridine derivatives are integral to materials science, serving as ligands for organometallic complexes, components of functional nanomaterials, and building blocks in asymmetric catalysis. nih.gov The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and steric properties for specific applications.

Strategic Importance of Trifluoromethoxy and Amino Substituents in Heterocyclic Systems

The strategic incorporation of specific functional groups onto heterocyclic scaffolds is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) and amino (-NH₂) groups are particularly noteworthy for the distinct and advantageous properties they confer.

The trifluoromethoxy group has gained considerable attention in medicinal and materials chemistry due to its unique combination of properties. mdpi.com It is one of the most lipophilic substituents, which can significantly enhance the membrane permeability and bioavailability of drug candidates. mdpi.comresearchgate.net Furthermore, the -OCF₃ group is metabolically stable and possesses a strong electron-withdrawing nature, which can modulate the electronic characteristics of the parent molecule. mdpi.comresearchgate.net

The amino group , on the other hand, is a fundamental functional group in organic and biochemistry. perlego.comstudysmarter.co.uk As a primary amine, it can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and, consequently, the physical properties of a compound. masterorganicchemistry.com Its basic nature allows it to participate in a variety of chemical reactions and to form salts, which can be advantageous for pharmaceutical formulations. chemistrytalk.org In the context of materials science, the amino group is often used to introduce specific functionalities, such as in the development of polymers and dyes. nih.gov

Foundational Overview of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- within the Landscape of Modern Organic Synthesis and Advanced Materials Science

The compound 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- integrates the key features of a pyridinol core with the strategic functionalization of both an amino and a trifluoromethoxy group. While this specific molecule may not be extensively documented in readily available literature, its structural attributes suggest significant potential in modern chemical research.

From the perspective of modern organic synthesis , this compound represents a highly valuable and versatile building block. The presence of multiple distinct functional groups—a hydroxyl, an amino, and a trifluoromethoxy group—on a stable pyridine core offers numerous possibilities for further chemical transformations. The different reactivities of these groups allow for selective modifications, enabling the synthesis of more complex molecular architectures.

In the field of advanced materials science , the combination of a hydrogen-bonding pyridinol moiety, an interactive amino group, and an electronically influential trifluoromethoxy group could lead to materials with interesting optical, electronic, or self-assembly properties. The ability of the molecule to participate in hydrogen bonding networks, coupled with the electronic modulation provided by the -OCF₃ group, makes it a candidate for the design of novel functional materials.

Interactive Data Tables

Table 1: General Properties of Key Functional Groups

| Functional Group | Typical Properties | Potential Influence on Molecule |

| Pyridine | Aromatic, weakly basic, hydrogen bond acceptor | Core scaffold, influences solubility and biological interactions |

| Amino (-NH₂) | Basic, hydrogen bond donor/acceptor, nucleophilic | Enhances water solubility, provides reactive site, key for biological recognition |

| Trifluoromethoxy (-OCF₃) | Highly lipophilic, strong electron-withdrawing, metabolically stable | Increases lipophilicity, modulates electronic properties, enhances metabolic stability |

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor, weakly acidic | Influences solubility, provides a site for further reactions |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2O2 |

|---|---|

Molecular Weight |

194.11 g/mol |

IUPAC Name |

5-amino-2-(trifluoromethoxy)-1H-pyridin-4-one |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)13-5-1-4(12)3(10)2-11-5/h1-2H,10H2,(H,11,12) |

InChI Key |

QGRQHXYIZXEKNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)N)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Strategies

Methodologies for Pyridine (B92270) Core Construction and Functionalization

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and agrochemicals. nih.govnih.gov Consequently, the development of methods for its synthesis and functionalization is a central focus of organic chemistry.

The foundational pyridine skeleton can be constructed through several well-established named reactions, which typically involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.orgwikipedia.org These methods allow for the creation of the heterocyclic ring system, often with initial substituents that can be further modified.

Key established protocols include:

Hantzsch Pyridine Synthesis: This method typically uses a 2:1:1 mixture of a β-keto acid, an aldehyde, and an ammonia-based nitrogen donor to first produce a dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. wikipedia.orgpharmaguideline.com

Guareschi-Thorpe Synthesis: This protocol involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-pyridone. pharmaguideline.com

Krohnke Pyridine Synthesis: This reaction assembles 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. pharmaguideline.com

While these methods are powerful for creating the basic ring structure, they are often part of a larger synthetic plan where subsequent functionalization is required to achieve the final target molecule. acsgcipr.org For complex pyridines, chemists often rely on commercially available, simpler pyridine derivatives which are then modified using regioselective techniques. acsgcipr.org

Table 1: Comparison of Established Pyridine Synthesis Protocols

| Synthesis Method | Key Reactants | Initial Product | Key Features |

| Hantzsch Synthesis | β-keto acid, Aldehyde, Ammonia | Dihydropyridine | Forms a double-hydrogenated intermediate that requires oxidation. wikipedia.org |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-dicarbonyl compound | Substituted 2-pyridone | Directly yields a pyridone structure. pharmaguideline.com |

| Krohnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Trisubstituted Pyridine | Effective for creating 2,4,6-substitution patterns. pharmaguideline.com |

Achieving the desired substitution pattern on a pre-formed pyridine ring is a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. nih.govnih.gov Furthermore, the nitrogen atom can coordinate with metal catalysts, potentially poisoning them. researchgate.net To overcome these issues, a range of regioselective functionalization techniques have been developed. znaturforsch.comznaturforsch.com

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the pyridine core without the need for pre-functionalized starting materials like halopyridines. nih.govnih.gov While functionalization at the C2 position is often favored due to the electronic influence and directing capacity of the ring nitrogen, significant progress has been made in achieving reactions at the more distal C3 and C4 positions. nih.govnih.gov

Innovative strategies for regioselective C-H functionalization include:

Transition Metal Catalysis: Various transition metals, including palladium, rhodium, and iridium, are used to catalyze the activation of specific C-H bonds, often guided by a directing group. nih.goveurekaselect.com This allows for the introduction of a wide range of functional groups.

Photocatalytic Methods: Visible-light photocatalysis offers a mild approach to generate radical intermediates that can react with the pyridine ring, enabling transformations that are challenging with traditional methods. nih.gov

Dearomatization-Rearomatization Sequences: A temporary dearomatization of the pyridine ring can alter its electronic properties, allowing for regioselective electrophilic functionalization. nih.gov A recent strategy utilizes the formation of oxazino-pyridine intermediates, which can undergo highly para-selective functionalization simply by switching to acidic conditions. acs.org This approach provides a catalyst-free method for late-stage functionalization. acs.org

These advanced methods provide chemists with versatile tools for the late-stage modification of complex molecules, offering high regioselectivity under mild conditions. nih.gov

Halogen-metal exchange is a robust and widely used method for the regioselective functionalization of pyridines. znaturforsch.comznaturforsch.comwikipedia.org This reaction involves the conversion of an organic halide into an organometallic species, which then acts as a potent nucleophile. wikipedia.org The position of the new substituent is precisely controlled by the initial position of the halogen atom on the pyridine ring.

The process typically involves reacting a brominated or iodinated pyridine with an organolithium or organomagnesium reagent. znaturforsch.comznaturforsch.com

Lithium-Halogen Exchange: The use of alkyllithium reagents, such as n-butyllithium, can facilitate bromine/lithium exchange, creating a lithiated pyridine intermediate. znaturforsch.comdur.ac.uk The rate of exchange is generally faster for iodine than for bromine. wikipedia.org

Magnesium-Halogen Exchange: Organomagnesium reagents, like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), are particularly effective for bromine/magnesium exchange on pyridine derivatives. znaturforsch.comrsc.org These reactions often exhibit high functional group tolerance. znaturforsch.com

Once the organometallic intermediate is formed, it can react with a variety of electrophiles to introduce the desired functional group. For instance, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective Br/Mg exchange at the 3-position. rsc.org The resulting pyridylmagnesium reagent can then be trapped with an electrophile. rsc.org This strategy provides a reliable pathway to highly functionalized pyridines that might be difficult to access through other means. rsc.org

Regioselective Functionalization Techniques for Pyridine Derivatives

Precision Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is of increasing importance in medicinal and agrochemical science due to its unique electronic properties, metabolic stability, and lipophilicity. rsc.orgresearchgate.net However, its incorporation into molecules, especially heteroaromatics, has been historically challenging. rsc.org

Direct trifluoromethoxylation involves the introduction of the OCF3 group onto a (hetero)aromatic ring in a single step. The development of stable and effective reagents has been crucial to the advancement of these methods.

Recent breakthroughs in this area include:

Radical O-Trifluoromethylation: An operationally simple and scalable protocol for the regioselective trifluoromethoxylation of pyridines has been developed using a Togni reagent. rsc.org Mechanistic studies suggest the reaction proceeds through a radical O-trifluoromethylation followed by an OCF3-migration pathway. rsc.org This method is tolerant of a wide range of functional groups and is suitable for gram-scale synthesis. rsc.org

Photocatalytic Approaches: The trifluoromethoxy radical (•OCF3), an underexplored species, can be generated under visible-light photocatalysis. nih.gov This enables the C-H trifluoromethoxylation of heteroaromatic substrates at room temperature, which is valuable for the late-stage functionalization of complex molecules. nih.gov

Nucleophilic Trifluoromethoxylation: While the trifluoromethoxide anion (⁻OCF3) is notoriously unstable, reagents and conditions have been developed to facilitate its use. nih.govresearchgate.net For instance, 2,4-dinitro-trifluoromethoxybenzene can serve as a source for nucleophilic trifluoromethoxylation reactions. researchgate.net

Table 2: Overview of Direct Trifluoromethoxylation Strategies

| Method | Reagent Type | Key Features |

| Radical O-Trifluoromethylation | Togni Reagent | Scalable, operationally simple, wide functional group tolerance. rsc.org |

| Photocatalytic C-H Trifluoromethoxylation | Radical Precursors | Occurs at room temperature, suitable for late-stage functionalization. nih.gov |

| Nucleophilic Trifluoromethoxylation | ⁻OCF3 Sources (e.g., DNTFB) | Utilizes the trifluoromethoxide anion, effective for specific substrates. researchgate.net |

These modern methods provide powerful tools for installing the trifluoromethoxy group, a key step in the potential synthesis of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- and related compounds.

Strategic Chlorination-Fluorination Techniques

The introduction of trifluoromethyl (CF3) and related fluoroalkyl groups onto a pyridine ring is often accomplished through a halogen exchange (HALEX) reaction, where a chlorinated precursor is converted to its fluorinated counterpart. This two-step approach, involving strategic chlorination followed by fluorination, is a cornerstone in the synthesis of many fluorinated pyridines. nih.gov

One of the primary methods involves the chlorine/fluorine exchange of a trichloromethylpyridine derivative. nih.gov This technique is a widely used industrial process for producing key intermediates. Another significant approach is simultaneous vapor-phase chlorination/fluorination. This reaction is conducted at high temperatures (over 300°C) and typically employs transition metal-based catalysts like iron fluoride (B91410). nih.gov While this method offers the advantage of a one-step process to obtain intermediates such as 2-chloro-5-(trifluoromethyl)pyridine, it can be difficult to control the degree of chlorination, often leading to the formation of multi-chlorinated byproducts. nih.gov

More recent developments have focused on user-friendly and safer reagents. For instance, the combination of trichloroisocyanuric acid (TCICA), a common disinfectant, and potassium fluoride (KF) has been shown to be effective for oxidative chlorination and subsequent Cl-F exchange. nih.gov This method can obviate the need for hazardous reagents like gaseous chlorine, making the process more amenable to laboratory-scale synthesis. nih.gov The impact of incorporating fluorine and chlorine atoms on the pyridine ring's electronic structure and vibrational modes has also been studied, providing a deeper understanding of how these substituents influence the molecule's properties. rsc.org

| Technique | Reagents/Conditions | Key Intermediates | Advantages/Disadvantages |

| Halogen Exchange | Trichloromethylpyridine, Fluorinating agent (e.g., HF) | Trichloromethylpyridine derivatives | Widely used, scalable. |

| Vapor-Phase Reaction | Chlorine gas, Fluorinating agent, >300°C, Transition metal catalyst | 2-chloro-5-(trifluoromethyl)pyridine | One-step process. Can produce multi-chlorinated byproducts. nih.gov |

| Oxidative Chlorination/Fluorination | Trichloroisocyanuric acid (TCICA), Potassium Fluoride (KF) | Aryl tetrafluorosulfanyl-λ6-chloride | Avoids hazardous reagents like Cl2. nih.gov |

Cyclization Pathways Utilizing Fluorinated Precursors

An alternative and highly effective strategy for synthesizing fluorinated pyridines involves building the heterocyclic ring from acyclic, fluorinated building blocks. This approach offers excellent control over the placement of the fluorine-containing group.

Cyclocondensation reactions are paramount in this strategy. nih.gov Commonly used trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These precursors can react with other components to form the pyridine ring in a single, concerted process. For example, the synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one can be achieved via a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov Similarly, the synthesis of pyrazolo[4,3-c]pyridines can be accomplished by forming the pyridine ring onto a pre-existing fluorinated pyrazole (B372694) precursor. beilstein-journals.orgresearchgate.net Base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes represents another pathway to create fluorinated heterocyclic compounds. rsc.org

These methods highlight a shift from late-stage fluorination to the incorporation of fluorinated synthons at an early stage, which often simplifies purification and improves regioselectivity. The choice of the fluorinated precursor is critical and dictates the potential substitution patterns on the final pyridine ring.

| Fluorinated Precursor | Reaction Type | Resulting Heterocycle | Reference |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation | 6-(trifluoromethyl)pyridin-2(1H)-one | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Tetrahydro-2H-pyran derivative (intermediate) | nih.gov |

| 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Sonogashira coupling and ring-closure | 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines | beilstein-journals.orgresearchgate.net |

| Trifluoromethyloxazolones | Base-promoted cyclocondensation | 2-trifluoromethylpyrroles | rsc.org |

Stereoselective and Regioselective Introduction of the Amino Group

Amination Reactions in Pyridine Synthesis

The introduction of an amino group at a specific position on the pyridine ring is a crucial step in the synthesis of the target compound. Direct amination methods are often employed, with regioselectivity being a key challenge.

One effective strategy involves the amination of pyridine N-oxides. The N-oxide activates the pyridine ring at the 2- and 4-positions for nucleophilic attack. Reacting a pyridine N-oxide with tosic anhydride (B1165640) and tert-butylamine (B42293) allows for the direct introduction of an amino group, demonstrating high yields and excellent selectivity for the 2-position. researchgate.net This method provides a general and efficient pathway for the amination of 2-unsubstituted pyridines. researchgate.net

Another approach utilizes N-aminopyridinium salts, which can be synthesized by reacting pyridines with electrophilic aminating reagents such as hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov These salts can then serve as precursors for further transformations. The synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, an intermediate for the drug finerenone, has been achieved by reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide, showcasing a route to a 4-aminopyridone structure. google.com The synthesis of various biologically active pyrazolo[3,4-b]pyridine derivatives often starts from 5-aminopyrazoles, where the amino group is carried through a cascade cyclization reaction. nih.gov

| Method | Starting Material | Reagents | Product Type |

| N-Oxide Amination | Pyridine N-oxide | Ts2O, t-BuNH2 | 2-Aminopyridines researchgate.net |

| Electrophilic Amination | Pyridine | HOSA or MSH | N-aminopyridinium salts nih.gov |

| Nucleophilic Substitution | 2-chloro-5-methyl-4-pyridinamine | KOH, Methanol | 4-amino-5-methylpyridone google.com |

| Cascade Cyclization | 5-Aminopyrazole | Alkynyl aldehydes, Silver trifluoroacetate | Pyrazolo[3,4-b]pyridines nih.gov |

Directed Synthetic Routes for 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- and its Analogs

Synthesis from Substituted 4H-Pyran-4-ones

A powerful and convergent approach for constructing substituted pyridin-4-one and, by extension, 4-pyridinol frameworks, involves the chemical transformation of pyran-4-one precursors. The structural similarity between 4H-pyran-4-ones and the target pyridinol core allows for a direct ring transformation.

The classical method for this conversion is the reaction of 2H-pyran-2-one derivatives with ammonia or amines to yield 2-pyridones. chemrxiv.org This concept can be extended to 4H-pyran-4-ones. The synthesis of substituted 4H-pyran-4-ones is well-established and can be achieved through various methods, including one-pot multicomponent reactions of aromatic aldehydes, malononitrile, and β-ketoesters. nih.govgrowingscience.com These reactions, often catalyzed by a simple base like piperidine (B6355638) or KOH, efficiently generate highly functionalized 4H-pyran structures. nih.govgrowingscience.com Once formed, these pyranones can be treated with an ammonia source to replace the ring oxygen with nitrogen, thereby forming the corresponding pyridinone. Subsequent tautomerization or chemical modification can yield the desired 4-pyridinol. This strategy allows for the substituents on the pyran ring to be directly transferred to the pyridine core, providing excellent control over the final substitution pattern.

Cyclocondensation Approaches for Trifluoromethyl-Substituted Pyridines

Cyclocondensation reactions are a highly effective method for the de novo synthesis of pyridine rings already bearing a trifluoromethyl or trifluoromethoxy group. This approach builds the heterocyclic core from acyclic precursors, ensuring the precise placement of the desired substituents from the outset.

The synthesis of trifluoromethyl-substituted pyridines frequently employs building blocks that contain the CF3 group. nih.gov For instance, trifluoromethylated β-diketones can react with enamines in the presence of ammonium (B1175870) acetate (B1210297) to yield 4-trifluoromethylated pyridines with high regioselectivity. researchgate.net This reaction proceeds through a double nucleophilic addition-cyclization-elimination cascade. Another key precursor is ethyl 4,4,4-trifluoro-3-oxobutanoate, which is used in cyclocondensation reactions to produce various trifluoromethyl-substituted heterocycles. nih.gov These methods are advantageous as they incorporate the crucial trifluoromethyl group at an early synthetic stage, avoiding harsh late-stage fluorination conditions that might not be compatible with other functional groups on the molecule. The development of cobalt-catalyzed [2+2+2] cycloaddition reactions using trifluoromethylated diynes with nitriles also presents a practical route to α-trifluoromethylated pyridines. bohrium.com

Palladium-Catalyzed Coupling Reactions in the Synthesis of Fluorinated Pyridinols

The construction of highly substituted pyridinol frameworks, particularly those bearing fluorine-containing substituents and amino groups, presents significant synthetic challenges. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the targeted functionalization of heterocyclic cores, offering milder and more efficient alternatives to traditional methods. wikipedia.org These reactions are pivotal in forging carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they provide potential pathways for carbon-oxygen (C-O) bond formation, which are all critical steps in the synthesis of complex molecules like 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-.

A plausible synthetic strategy for this target compound involves the late-stage introduction of the C5-amino group onto a pre-functionalized 2-(trifluoromethoxy)-4-pyridinol scaffold. The Buchwald-Hartwig amination is the premier palladium-catalyzed method for this type of C-N bond formation. nih.gov This reaction couples an amine with an aryl or heteroaryl halide (or triflate), and its development has revolutionized the synthesis of aromatic amines due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov

For the synthesis of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, a key step would be the Buchwald-Hartwig amination of a precursor such as 5-bromo-2-(trifluoromethoxy)-4-pyridinol. The reaction mechanism involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination on complex heteroaromatic systems is highly dependent on the choice of ligand, palladium precursor, base, and solvent. For electron-rich and sterically hindered substrates like substituted pyridinols, bulky and electron-rich phosphine (B1218219) ligands are generally required to facilitate the key steps of oxidative addition and reductive elimination.

| Catalyst System Component | Example/Type | Role in Reaction | Rationale for Fluorinated Pyridinol Synthesis |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | Commonly used and commercially available precursors effective in a wide range of cross-coupling reactions. beilstein-journals.org |

| Ligand | X-Phos, RuPhos, BrettPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. | Bulky biarylphosphine ligands are highly effective for coupling on electron-rich or sterically hindered heteroaryl halides. beilstein-journals.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile, facilitates the formation of the palladium-amide complex. | Strong, non-nucleophilic bases are typically required. The choice depends on the functional group tolerance of the substrate. acsgcipr.org |

| Amine Source | NH₃ (or equivalent) | Nucleophile for the C-N bond formation. | Ammonia equivalents like benzophenone (B1666685) imine or ammonium salts can be used to install the primary amino group. acsgcipr.orgsemanticscholar.org |

| Solvent | Toluene, Dioxane, t-BuOH | Solubilizes reactants and catalyst; influences reaction rate and catalyst stability. | Aprotic, non-coordinating solvents are generally preferred to avoid interference with the catalytic cycle. acsgcipr.org |

This table presents a generalized summary of catalyst system components for the Buchwald-Hartwig amination, applicable to the synthesis of complex aminopyridinols.

Detailed research has demonstrated that the choice of ligand is crucial. For instance, ligands like X-Phos have shown outstanding activity and stability in the amination of challenging heteroaryl halides. beilstein-journals.org The reaction conditions must be carefully optimized to achieve high yields and avoid side reactions, such as hydrodehalogenation of the starting material. The presence of the acidic pyridinol proton and the electron-withdrawing trifluoromethoxy group can influence the electronic properties of the pyridine ring, necessitating tailored catalyst systems.

While the Buchwald-Hartwig amination is well-established for C-N bond formation, the introduction of the 2-(trifluoromethoxy) group via palladium catalysis is less straightforward. Palladium-catalyzed C-O bond forming reactions are known, but the formation of a C-O(CF₃) bond is challenging. wikipedia.org More commonly, palladium catalysis is employed for the introduction of a trifluoromethyl (CF₃) group onto aryl or heteroaryl substrates. acs.orgmit.edu These reactions often use specialized CF₃-donating reagents. By analogy, a hypothetical palladium-catalyzed trifluoromethoxylation would involve the coupling of a 2-halopyridinol with a trifluoromethoxide source. However, the high reactivity and basicity of the trifluoromethoxide anion often lead to competing reactions. Therefore, the trifluoromethoxy group is typically installed using alternative methods, such as nucleophilic aromatic substitution on a highly activated pyridine ring precursor.

Elucidating Reactivity and Derivatization Chemistry

Intrinsic Reaction Pathways of the Pyridinol Moiety

The pyridinol moiety is central to the molecule's reactivity, participating in tautomeric equilibria, substitution reactions, and coordination with metal ions.

A fundamental characteristic of hydroxypyridines is their existence in a tautomeric equilibrium between the lactim (pyridinol) and lactam (pyridone) forms. vedantu.comwisdomlib.orgaskiitians.com This phenomenon, a specific type of amide-imidol tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms of the ring. vedantu.com For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, this equilibrium is between the hydroxypyridine (lactim) form and the corresponding pyridin-4-one (lactam) form.

The position of this equilibrium has significant chemical implications. The lactim form possesses a hydroxyl group, making it aromatic and exhibiting phenolic character. In contrast, the lactam form contains a carbonyl group and an N-H bond, breaking the aromaticity of the six-membered ring but creating a different conjugated system. nih.gov The predominance of one tautomer over the other will dictate the molecule's hydrogen bonding capabilities, acidity/basicity, and its reactivity in subsequent chemical transformations. For instance, reactions targeting a hydroxyl group will proceed more readily from the lactim tautomer, whereas reactions involving the N-H bond or the carbonyl group are characteristic of the lactam form.

The distribution between the lactam and lactim tautomers is highly sensitive to the solvent environment. rsc.orgrsc.org Generally, the more polar lactam form is favored in polar solvents, such as water, due to better solvation of the polar carbonyl group. nih.govrsc.org Conversely, less polar or nonpolar solvents tend to favor the less polar lactim form. rsc.org In the gas phase or in nonpolar solvents like cyclohexane, the lactim form of simple hydroxypyridines is often the more stable tautomer. nih.gov

While specific experimental data for 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- is not available, the general trend observed for hydroxypyridine-pyridone equilibria can be summarized as follows:

| Solvent Polarity | Favored Tautomer | Rationale |

|---|---|---|

| High (e.g., Water) | Lactam (Pyridone) | Strong solvation of the polar carbonyl and N-H groups. nih.govrsc.org |

| Intermediate (e.g., Acetonitrile) | Mixture of both tautomers | Moderate solvation of both forms. nih.gov |

| Low (e.g., Cyclohexane) | Lactim (Pyridinol) | Less effective solvation of the polar lactam form. nih.govrsc.org |

| Gas Phase | Lactim (Pyridinol) | Intrinsic stability often favors the aromatic lactim form in the absence of solvent. nih.gov |

This solvent-dependent equilibrium is a critical consideration for any synthetic or analytical procedure involving this molecule, as the predominant species will determine the reaction pathway and spectroscopic properties.

The electronic nature of the substituted pyridine (B92270) ring in 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- makes it susceptible to both electrophilic and nucleophilic attack, with the outcome being heavily influenced by the directing effects of the substituents.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgbyjus.commasterorganicchemistry.com In this specific molecule, the powerful electron-withdrawing trifluoromethoxy group further deactivates the ring towards electrophilic aromatic substitution. nih.gov However, the 5-amino group is a strong activating group and is ortho-, para-directing. The 4-hydroxyl group (in the lactim form) is also a strongly activating ortho-, para-director. Therefore, electrophilic attack, if it occurs, would be directed to the positions ortho and para to these activating groups. The most likely position for electrophilic attack is the 3-position, which is ortho to both the amino and hydroxyl groups.

Nucleophilic Substitution: The presence of the strong electron-withdrawing trifluoromethoxy group at the 2-position makes the pyridine ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating group. nih.gov Halogenated pyridines, for example, readily undergo nucleophilic substitution at the 2- and 4-positions. quimicaorganica.org While there isn't a leaving group in the parent molecule, the principle indicates that the ring is activated for such reactions should a suitable leaving group be introduced.

The 4-pyridinol moiety, along with the amino group, presents potential binding sites for metal ions, allowing the molecule to act as a ligand in coordination chemistry. researchgate.netlibretexts.org The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group (in the lactim form) or the carbonyl group (in the lactam form) can act as donor atoms. The amino group at the 5-position also provides an additional nitrogen donor site.

This allows for the formation of coordination complexes where the molecule can act as a monodentate ligand, binding through the pyridine nitrogen, or as a bidentate ligand (a chelate), binding through both the nitrogen and the oxygen of the pyridinol/pyridone system. libretexts.org The formation of such complexes can alter the chemical and physical properties of the molecule, including its solubility, stability, and reactivity.

Investigating Lactam-Lactim Tautomeric Equilibria and Their Chemical Implications

Reactivity Profile of the Amino Group

The lone pair of electrons on the nitrogen atom of the 5-amino group imparts nucleophilic character to this functional group. This allows it to participate in a variety of chemical reactions, making it a key site for derivatization. mdpi.com Derivatization is a process used to convert a compound into a product of similar chemical structure, called a derivative, often to enhance analytical detection or to build more complex molecules. actascientific.com

Common derivatization reactions for primary amino groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reaction with isocyanates or isothiocyanates: To form ureas and thioureas, respectively.

These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of a library of derivatives with potentially new biological or material properties. A variety of derivatizing reagents, such as dansyl chloride, o-phthalaldehyde, and 9-fluorenylmethyl-chloroformate (FMOC), are commonly used for the analysis of amino acids and other primary amines. actascientific.comcreative-proteomics.com

Advanced Spectroscopic Characterization Techniques

High-Resolution Vibrational Spectroscopy (FTIR) for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.

For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, an FTIR spectrum would be expected to show characteristic absorption bands confirming its key structural features. The data table below illustrates the anticipated vibrational modes based on known frequencies for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Pyridinol) | Stretching | 3200-3600 (broad) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) |

| C-N (Aromatic Amine) | Stretching | 1250-1360 |

| C=C, C=N (Pyridine Ring) | Stretching | 1450-1650 |

| C-O (Pyridinol) | Stretching | 1200-1260 |

| C-F (Trifluoromethoxy) | Stretching | 1000-1300 (strong, multiple bands) |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

Note: This table represents expected values. Actual experimental data for 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- is not available in published literature.

By analyzing the precise positions, intensities, and shapes of these absorption bands, researchers could confirm the presence of the hydroxyl, amino, pyridine (B92270), and trifluoromethoxy groups, thus verifying the compound's identity.

Electronic Spectroscopy for Electronic Transitions and Optical Properties (UV-Vis, Photoluminescence)

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (fluorescence) spectroscopy, provides insights into the electronic structure of a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* transitions in the aromatic pyridine ring).

A UV-Vis spectrum of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- would likely exhibit absorption maxima (λmax) characteristic of substituted pyridines. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the electron-withdrawing trifluoromethoxy (-OCF₃) group, would influence the energy of these transitions. Photoluminescence spectroscopy would further characterize the compound's emissive properties upon excitation, providing information on its potential for applications in materials science or as a fluorescent probe.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and structure of organic molecules in solution. For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a full structural assignment.

¹H NMR: Would show signals for the protons on the pyridine ring and the amino group, with their chemical shifts and coupling patterns revealing their relative positions.

¹³C NMR: Would identify all unique carbon environments, including those in the pyridine ring and the trifluoromethoxy group.

¹⁹F NMR: Would provide a distinct signal for the three equivalent fluorine atoms of the -OCF₃ group, confirming its presence.

2D NMR: Techniques like HSQC would correlate proton signals with their directly attached carbons, while HMBC would reveal longer-range (2-3 bond) correlations, allowing for the unambiguous assembly of the molecular skeleton.

High-Resolution Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- (C₆H₅F₃N₂O₂), the theoretical exact mass could be calculated and compared to an experimental value, providing strong confirmation of the molecular formula. Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern of daughter ions, offering further structural proof by identifying stable fragments resulting from the cleavage of specific bonds.

X-ray Diffraction-Based Structural Analysis

While NMR provides the structure in solution, X-ray diffraction techniques determine the precise atomic arrangement in the solid state.

If a suitable single crystal of the compound could be grown, SC-XRD would provide the definitive three-dimensional structure. This technique yields precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. This data is the gold standard for molecular structure determination and would reveal the planarity of the pyridine ring and the conformation of the substituent groups.

Derived from SC-XRD data, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. The Hirshfeld surface of a molecule is defined by the points where the contribution from its electron density is equal to the sum of contributions from all other molecules.

By mapping properties onto this surface and generating 2D-fingerprint plots, one can decompose the complex network of interactions into constituent parts. For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, this analysis would quantify the relative contributions of interactions such as:

Hydrogen Bonding: Primarily involving the amino (-NH₂) and hydroxyl (-OH) groups as donors and the pyridyl nitrogen and oxygen atoms as acceptors. These would appear as distinct "spikes" on the 2D-fingerprint plot.

H···H, H···F, and H···C contacts: Representing van der Waals forces.

π-π stacking: Potential interactions between the aromatic pyridine rings of adjacent molecules.

The table below shows a hypothetical breakdown of intermolecular contacts that such an analysis might reveal, highlighting the importance of hydrogen bonding in the crystal packing.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 35% |

| O···H / H···O | 25% |

| N···H / H···N | 15% |

| F···H / H···F | 12% |

| C···H / H···C | 8% |

| Others | 5% |

Note: This table is illustrative and not based on experimental data. The actual percentages would depend on the specific crystal packing adopted by the molecule.

Specialized Spectroscopic Probes (Mössbauer, X-ray Absorption Spectroscopy)

Mössbauer Spectroscopy is a high-resolution technique that probes the nuclear energy levels of specific isotopes. For a compound like 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, direct analysis would require the presence of a Mössbauer-active isotope. However, this molecule can be studied indirectly by forming complexes with Mössbauer-active metals, such as 57Fe or 119Sn. mdpi.com The resulting Mössbauer spectra would provide detailed information about the coordination environment around the metal ion, including the oxidation state, spin state, and the nature of the chemical bonds formed with the pyridine nitrogen and the amino or hydroxyl groups.

For instance, in studies of iron(II) complexes with pyridine ligands, Mössbauer spectroscopy has been instrumental in characterizing spin-crossover (SCO) phenomena. mdpi.com The isomer shift (δ) and quadrupole splitting (ΔEQ) are key parameters obtained from the spectra. The isomer shift is sensitive to the s-electron density at the nucleus and can distinguish between different oxidation states (e.g., Fe2+ vs. Fe3+), while quadrupole splitting provides information about the symmetry of the electric field around the nucleus, reflecting the geometry of the coordination sphere. mdpi.com Were 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- to be used as a ligand for 57Fe, the Mössbauer parameters would reveal the influence of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group on the electronic structure of the iron center.

Hypothetical Mössbauer Parameters for an Iron(II) Complex

| Parameter | High-Spin Fe(II) | Low-Spin Fe(II) |

| Isomer Shift (δ) / mm·s⁻¹ | ~1.0 | ~0.2 |

| Quadrupole Splitting (ΔEQ) / mm·s⁻¹ | >2.0 | <1.0 |

This table presents typical ranges for isomer shift and quadrupole splitting in high-spin and low-spin six-coordinate iron(II) complexes, which could be expected for a complex with a pyridine-based ligand.

X-ray Absorption Spectroscopy (XAS) is another powerful technique that provides information on the local geometric and electronic structure of a specific element. Unlike Mössbauer spectroscopy, XAS does not require a specific isotope and can be applied to a wider range of elements. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For instance, in a study of cobalt(II) complexes with pyridine ligands, the pre-edge features in the Co K-edge XANES spectra were used to elucidate the coordination environment. ejournal.by The EXAFS region provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. In the same study of cobalt(II) pyridine complexes, EXAFS analysis confirmed that the cobalt atom was surrounded by four nitrogen atoms from the pyridine ligands in the equatorial plane. ejournal.by

Fluorescence Spectroscopy for Excited State Dynamics and Tautomeric Studies

Fluorescence spectroscopy is a highly sensitive method for investigating the electronic structure and dynamics of molecules in their excited states. For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, this technique is particularly well-suited to explore its excited-state dynamics and the tautomeric equilibrium between the pyridinol and pyridone forms, which is a known phenomenon in related hydroxypyridines.

The fluorescence properties of aminopyridines are well-documented, with studies showing that their emission characteristics are sensitive to the substitution pattern and the solvent environment. nih.govsciforum.net The presence of an amino group generally leads to significant fluorescence. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to modulate the energy of the electronic transitions and influence the fluorescence quantum yield and lifetime.

Excited State Dynamics: Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways include fluorescence, intersystem crossing to a triplet state, and non-radiative decay. Time-resolved fluorescence spectroscopy can be employed to measure the fluorescence lifetime (τ), which provides information about the rates of these de-excitation processes. The excited-state dynamics of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- would be influenced by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethoxy group. These substituents can affect the nature of the lowest excited singlet state (S1) and its potential for intramolecular charge transfer (ICT).

Tautomeric Studies: 4-Pyridinol exists in a tautomeric equilibrium with its pyridone form. This equilibrium can be significantly influenced by the solvent and the nature of the substituents. nih.gov Fluorescence spectroscopy is a powerful tool to study this tautomerism, as the two tautomers often exhibit distinct emission spectra. It has been shown for other pyridinol derivatives that the pyridinol form can be observed through its fluorescence even when it is the minor tautomer in the ground state.

For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, the equilibrium between the 4-hydroxypyridine (pyridinol) and the 1H-pyridin-4-one (pyridone) tautomers can be investigated by monitoring the fluorescence emission at different excitation wavelengths and in various solvents. The amino and trifluoromethoxy substituents are expected to have a significant impact on the relative stabilities of the tautomers in both the ground and excited states. For example, studies on 2-aminopurine have demonstrated the existence of two emitting species attributed to tautomerism, with the proportion of the minor tautomer being solvent-dependent. ed.ac.uk

Expected Fluorescence Properties of Tautomers

| Tautomer | Expected Emission Wavelength | Expected Quantum Yield |

| Pyridinol Form | Shorter Wavelength | Higher in non-polar solvents |

| Pyridone Form | Longer Wavelength | Higher in polar, protic solvents |

This table provides a qualitative prediction of the fluorescence properties of the two tautomeric forms of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, based on general principles observed for related hydroxypyridine systems.

The study of the solvent effect on the fluorescence spectra (solvatochromism) can provide further insights into the nature of the excited state. A larger Stokes shift in polar solvents would be indicative of a more polar excited state, possibly with significant charge-transfer character, which would be a plausible scenario for a molecule with both strong electron-donating and electron-withdrawing groups.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic properties of molecules like 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-. These computational methods provide insights into bond lengths, bond angles, and the distribution of electrons, which collectively govern the molecule's stability, reactivity, and spectroscopic characteristics.

Advanced Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For a substituted pyridine (B92270) derivative such as 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, DFT calculations are typically employed to determine its equilibrium geometry. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately model the electronic structure.

These calculations yield optimized geometric parameters, including the lengths of bonds within the pyridine ring and those connected to the amino, hydroxyl, and trifluoromethoxy substituents. The results of such calculations can reveal the influence of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group on the geometry of the pyridine ring. Furthermore, DFT is used to calculate key electronic properties like the dipole moment and the distribution of atomic charges, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- calculated at the B3LYP/6-311++G(d,p) level of theory. (Note: This data is illustrative and represents typical values for similar structures.)

| Parameter | Calculated Value |

|---|---|

| C2-O(CF3) Bond Length | 1.35 Å |

| C4-O(H) Bond Length | 1.34 Å |

| C5-N(H2) Bond Length | 1.37 Å |

| C2-N1-C6 Bond Angle | 117.5° |

| Dipole Moment | 3.45 D |

High-Level Ab Initio Methods (e.g., Coupled Cluster Singles and Doubles (CCSD), Møller-Plesset Perturbation Theory (MP2))

For enhanced accuracy, particularly for electronic energies, high-level ab initio methods are utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single and double excitations (CCSD) provide a more rigorous treatment of electron correlation than standard DFT functionals. Due to their significant computational expense, these methods are often impractical for geometry optimization of a molecule of this size. Instead, they are typically used to perform single-point energy calculations on geometries previously optimized at a lower level of theory, such as DFT. This approach provides a benchmark for the electronic energies, which is crucial for accurately determining properties like tautomeric stability and reaction barriers.

Theoretical Modeling of Tautomeric Equilibria and Energetics

The 4-pyridinol scaffold can exist in a tautomeric equilibrium with its corresponding keto form, 4-pyridone. For the title compound, this involves the migration of the hydroxyl proton to the ring nitrogen, resulting in 5-amino-2-(trifluoromethoxy)pyridin-4(1H)-one. Computational chemistry is an indispensable tool for investigating the relative stabilities of these tautomers. nih.govnih.gov

The relative energies of the pyridinol and pyridone tautomers are calculated to determine the equilibrium constant. These calculations must account for the electronic energy, zero-point vibrational energy, and thermal corrections to Gibbs free energy. The nature of the substituents significantly influences the position of this equilibrium. The electron-donating amino group and the electron-withdrawing trifluoromethoxy group can differentially stabilize the two forms. Furthermore, the calculations can be performed in both the gas phase and in various solvents using continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the effect of the environment on tautomeric preference. nih.govresearchgate.net

Table 2: Hypothetical Relative Gibbs Free Energies (ΔG) for the Tautomeric Equilibrium of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-. (Note: This data is for illustrative purposes. A positive ΔG indicates the pyridinol form is more stable.)

| Tautomer Transformation | ΔG (Gas Phase, kcal/mol) | ΔG (Water, kcal/mol) |

|---|---|---|

| Pyridinol → Pyridone | +2.5 | -1.8 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals provide insight into the kinetic stability and reactive sites of a molecule. researchgate.net

For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly near the electron-withdrawing trifluoromethoxy group, marking the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactive nature. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-. (Note: This data is illustrative.)

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Chemical Hardness (η) | 2.3 eV |

| Electronegativity (χ) | 3.5 eV |

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely resembles a classical Lewis structure. wikipedia.org This method allows for the quantitative investigation of delocalization effects and hyperconjugative interactions within the molecule.

In 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, NBO analysis can quantify the delocalization of the nitrogen lone pair of the amino group into the π-system of the pyridine ring. It can also describe the hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals. These interactions are crucial for understanding the molecule's electronic structure and stability. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor (filled-unfilled orbital) interaction. acadpubl.eu

Table 4: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- from NBO Analysis. (Note: This data is illustrative. LP denotes a lone pair, and π denotes an antibonding π-orbital.)*

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π(C5-C6) | 45.5 |

| LP(2) O (hydroxyl) | π(C3-C4) | 22.1 |

| π(C3-C4) | π*(C5-C6) | 18.9 |

Computational Prediction of Spectroscopic Properties (Vibrational Frequencies, Electronic Spectra)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT. derpharmachemica.com These calculations provide the frequencies and intensities of the fundamental vibrational modes, which can be correlated with experimental spectra to assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., O-H stretch, N-H stretch, C-F stretches). It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical method. researchgate.net

The electronic absorption spectrum (UV-Visible) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. These calculations help in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π* transitions).

Table 5: Hypothetical Comparison of Calculated (Scaled) and Experimental Vibrational Frequencies for Key Functional Groups of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-. (Note: This data is illustrative.)

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (hydroxyl) | 3450 | 3465 |

| N-H Asymmetric Stretch (amino) | 3380 | 3390 |

| N-H Symmetric Stretch (amino) | 3295 | 3305 |

| C-F Asymmetric Stretch (CF3) | 1280 | 1285 |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. rsc.org For a substituted pyridinol like 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, density functional theory (DFT) calculations are a common method to map out potential reaction pathways. researchgate.net These studies can identify transition states, intermediates, and determine the activation energies associated with different mechanistic possibilities. researchgate.net

For instance, in reactions involving the pyridinol ring, computational models can help predict whether a reaction will proceed through a concerted mechanism or a stepwise pathway. mdpi.com By calculating the energy profile of the reaction, researchers can identify the lowest energy path, which is the most likely route the reaction will take. researchgate.net This is crucial for understanding and optimizing synthetic procedures.

Recent advancements in computational methods allow for the study of increasingly complex reaction environments, including the explicit consideration of solvent molecules and their influence on the reaction mechanism. mdpi.com For 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-, computational studies could explore its behavior in various reaction conditions, shedding light on its stability and reactivity.

A hypothetical reaction coordinate diagram for a representative reaction of a substituted pyridinol, derived from computational analysis, is presented below.

Table 1: Hypothetical Reaction Coordinate Diagram Data for a Representative Reaction

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Reactants | 0.0 |

| 1 | Transition State 1 | +15.2 |

| 2 | Intermediate | -5.8 |

| 3 | Transition State 2 | +10.5 |

This table is a representative example and does not correspond to experimental data for 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-.

Quantitative Assessment of Substituent Effects on Electronic and Structural Properties

The electronic and structural properties of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- are significantly influenced by its substituents: the amino (-NH2), trifluoromethoxy (-OCF3), and hydroxyl (-OH) groups. Computational methods provide a quantitative means to assess these effects.

Computational tools such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can visualize and quantify these electronic effects. ijcce.ac.ir For example, MEP maps can identify regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).

Furthermore, the effect of substituents on the geometric structure of the molecule, such as bond lengths and angles, can be precisely calculated. researchgate.net These structural changes can, in turn, influence the molecule's physical and chemical properties. The Hammett parameter (σ) is a common way to quantify the electronic influence of substituents. nih.gov

A hypothetical table summarizing the calculated electronic and structural parameters for a series of substituted pyridinols is shown below to illustrate the type of data generated in such studies.

Table 2: Hypothetical Calculated Properties of Substituted Pyridinols

| Substituent (X) | Hammett Parameter (σp) | Calculated Dipole Moment (Debye) | N-C Bond Length (Å) |

|---|---|---|---|

| -H | 0.00 | 2.22 | 1.339 |

| -NH2 | -0.66 | 1.85 | 1.345 |

This table is a representative example and does not correspond to experimental data for 4-Pyridinol, 5-amino-2-(trifluoromethoxy)-.

These computational approaches provide a detailed understanding of how substituent groups modulate the properties of the parent molecule, which is invaluable for designing new molecules with desired characteristics. nih.gov

Advanced Applications in Materials Science and Supramolecular Chemistry

Development of Nonlinear Optical (NLO) Materials

The field of nonlinear optics is critical for the development of technologies such as optical computing, data storage, and telecommunications. Organic molecules with significant NLO responses are particularly sought after due to their high efficiencies and the tunability of their properties through synthetic chemistry. The structure of 5-amino-2-(trifluoromethoxy)-4-pyridinol is intrinsically suited for NLO applications due to the electronic asymmetry created by its substituent groups.

Design Principles for NLO-Active Pyridinol Derivatives

The design of effective NLO molecules is predicated on several key principles, many of which are exemplified by the structure of 5-amino-2-(trifluoromethoxy)-4-pyridinol. A primary strategy involves the creation of a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. researchgate.netrsc.org In the case of 5-amino-2-(trifluoromethoxy)-4-pyridinol, the amino (-NH₂) group serves as a strong electron donor, while the trifluoromethoxy (-OCF₃) group is a powerful electron acceptor. nih.gov The pyridinol ring itself acts as the π-conjugated bridge that facilitates the movement of electron density between these two groups.

The efficiency of NLO materials is often quantified by their first-order hyperpolarizability (β). The magnitude of β is directly related to the degree of electronic asymmetry in the molecule. For pyridinol derivatives, the strategic placement of donor and acceptor groups is crucial for maximizing this asymmetry and, consequently, the NLO response. The presence of both a hydroxyl group and an amino group can further enhance the donor capacity of the system, while the trifluoromethoxy group provides strong and stable electron-withdrawing character.

The Role of Conjugated Systems and Intramolecular Charge Transfer in NLO Response

The NLO properties of molecules like 5-amino-2-(trifluoromethoxy)-4-pyridinol are fundamentally linked to the phenomenon of intramolecular charge transfer (ICT). researchgate.netrsc.org Upon excitation by an intense light source, such as a laser, there is a significant redistribution of electron density within the molecule. Electrons are effectively "pushed" from the electron-rich amino group across the π-system of the pyridinol ring to the electron-deficient trifluoromethoxy group. nih.gov This photoinduced movement of charge creates a large change in the molecule's dipole moment, which is the microscopic origin of the NLO effect.

The extent of this charge transfer is heavily influenced by the nature of the conjugated bridge. The aromatic pyridinol ring provides an effective pathway for this electronic communication. Theoretical studies on similar donor-acceptor systems have shown that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger NLO response, as it indicates a greater ease of charge transfer. nih.gov The combination of a strong donor and a strong acceptor on the pyridinol ring is expected to lower this HOMO-LUMO gap, thereby enhancing the NLO properties.

| Component | Function in NLO System | Example Group |

|---|---|---|

| Electron Donor | "Pushes" electron density into the π-system | Amino (-NH₂) |

| π-Conjugated Bridge | Facilitates electron delocalization and charge transfer | Pyridinol Ring |

| Electron Acceptor | "Pulls" electron density from the π-system | Trifluoromethoxy (-OCF₃) |

Assessment of Optical Limiting and All-Optical Switching Capabilities

Materials with strong NLO responses are candidates for applications in optical limiting and all-optical switching. acs.org Optical limiters are devices that transmit light at low intensities but absorb it at high intensities, thereby protecting sensitive optical components from damage by high-power lasers. This behavior is often mediated by a process called reverse saturable absorption (RSA), which can be enhanced in molecules with significant ICT character. acs.org

All-optical switching, on the other hand, involves using one light beam to control the intensity or phase of another. aps.orgrsc.org This is a foundational concept for the development of photonic circuits and optical computing. Molecules that exhibit a large change in their refractive index or absorption properties upon photoexcitation are promising for this application. The significant redistribution of charge in 5-amino-2-(trifluoromethoxy)-4-pyridinol upon excitation suggests that it could exhibit such changes, making it a candidate for investigation in all-optical switching systems. The protonation or deprotonation of similar donor-acceptor systems has been shown to switch their NLO properties, a principle that could be explored with the pyridinol moiety. rsc.orgcityu.edu.hk

Enhancement of NLO Properties in the Crystalline Phase

The NLO response of a material is not solely dependent on the properties of the individual molecules but also on their arrangement in the solid state. For second-order NLO effects, a non-centrosymmetric crystal packing is essential. Crystal engineering techniques can be employed to guide the assembly of molecules like 5-amino-2-(trifluoromethoxy)-4-pyridinol into such arrangements.

Hydrogen bonding is a powerful tool in crystal engineering. The pyridinol ring, with its hydroxyl group and nitrogen atom, as well as the amino group, provides multiple sites for hydrogen bonding. researchgate.net These interactions can be used to direct the molecules into a non-centrosymmetric alignment, thereby enhancing the bulk NLO properties of the material. The formation of co-crystals with other molecules can also be a strategy to achieve the desired crystal symmetry.

Coordination and Supramolecular Assembly Applications

The ability of 5-amino-2-(trifluoromethoxy)-4-pyridinol to form well-defined structures through non-covalent interactions makes it a valuable building block in supramolecular chemistry. Its coordination to metal ions and its participation in hydrogen-bonded networks are of particular interest.

Exploration of Chelation Properties and Metal-Ligand Interactions

The 4-pyridinol moiety, particularly in its deprotonated pyridinone form, is an excellent chelating agent for a variety of metal ions. nih.govkcl.ac.uk The nitrogen atom of the ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming stable complexes with metal centers. The electronic properties of the pyridinol ring, as modified by the amino and trifluoromethoxy substituents, will influence the strength and nature of these metal-ligand interactions.

The electron-donating amino group is expected to increase the electron density on the pyridinol ring, thereby enhancing the basicity of the coordinating atoms and leading to stronger metal-ligand bonds. rsc.org Conversely, the electron-withdrawing trifluoromethoxy group will decrease the electron density, which could modulate the binding affinity and selectivity for different metal ions. This tunability of the ligand's electronic properties is a key advantage in the design of metal complexes with specific catalytic, magnetic, or optical properties. The study of related hydroxypyridinone ligands has demonstrated their high affinity and selectivity for iron(III), suggesting that derivatives of 5-amino-2-(trifluoromethoxy)-4-pyridinol could also be explored for applications in metal sequestration or sensing. nih.govkcl.ac.uk

| Functional Group | Role in Supramolecular Assembly | Type of Interaction |

|---|---|---|

| Pyridinol Nitrogen | Hydrogen Bond Acceptor / Metal Coordination Site | Hydrogen Bonding, Coordination Bond |

| Hydroxyl Group | Hydrogen Bond Donor / Metal Coordination Site | Hydrogen Bonding, Coordination Bond |

| Amino Group | Hydrogen Bond Donor | Hydrogen Bonding |

The formation of supramolecular assemblies is driven by a variety of non-covalent interactions, with hydrogen bonding being particularly significant for aminopyridinol derivatives. researchgate.netnih.govdoaj.orgmdpi.com The presence of multiple hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the ring nitrogen and the oxygen of the -OH group) in 5-amino-2-(trifluoromethoxy)-4-pyridinol allows for the formation of complex and robust hydrogen-bonded networks. These networks can lead to the formation of one-, two-, or three-dimensional supramolecular architectures, depending on the interplay of the different interactions. nih.govmdpi.com The study of co-crystals of aminopyridines with carboxylic acids has shown the formation of predictable hydrogen-bonded synthons, which are reliable patterns of association. researchgate.netdoaj.org Similar principles can be applied to understand and design the self-assembly of 5-amino-2-(trifluoromethoxy)-4-pyridinol.

Principles of Self-Assembly and Molecular Recognition

The arrangement of functional groups on the 4-pyridinol, 5-amino-2-(trifluoromethoxy)- molecule provides a foundation for its participation in self-assembly and molecular recognition processes. These processes are governed by a variety of non-covalent interactions.

Hydrogen Bonding: The pyridinol moiety, with its hydroxyl group, and the amino group are both excellent hydrogen bond donors and acceptors. The nitrogen atom within the pyridine (B92270) ring can also act as a hydrogen bond acceptor. This multiplicity of hydrogen bonding sites allows for the formation of intricate and stable supramolecular structures. For instance, 2-pyridones are well-known to form dimers via hydrogen bonding. ossila.com The presence of both amino and hydroxyl groups in 4-pyridinol, 5-amino-2-(trifluoromethoxy)- could lead to the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks through self-assembly.

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a crucial role in the stabilization of supramolecular assemblies. The trifluoromethoxy group, being strongly electron-withdrawing, will influence the electron density of the pyridine ring, which in turn affects the nature and strength of these stacking interactions. nih.gov

Molecular Recognition: The principles of molecular recognition rely on the specific and directional nature of non-covalent interactions. The defined arrangement of hydrogen bond donors and acceptors, coupled with the potential for π-π stacking, makes 4-pyridinol, 5-amino-2-(trifluoromethoxy)- a promising candidate for the selective binding of guest molecules. The 2-aminopyridine (B139424) group, for example, has been identified as a highly effective recognition unit for monosaccharides. nih.gov The specific geometry and electronic properties of the binding pocket formed by the self-assembly of this molecule would determine its selectivity for different analytes.

Acyclic pyridine-based receptors have demonstrated notable capabilities in recognizing monosaccharides, with selectivity influenced by the steric hindrance around the nitrogen atom. nih.gov This suggests that the substitution pattern on the pyridinol ring of 4-pyridinol, 5-amino-2-(trifluoromethoxy)- could be tailored to achieve specific recognition properties.

| Receptor Type | Target Analyte | Key Finding |

| Aminopyridine receptors | Glucopyranosides | High beta vs. alpha binding selectivity. nih.gov |

| Amidopyridine receptors | Monosaccharides | High efficiency and inverse selectivity compared to aminopyridine receptors. nih.gov |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in 4-pyridinol, 5-amino-2-(trifluoromethoxy)- make it an excellent candidate for use as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. uva.esrsc.org These materials are of significant interest due to their high porosity and potential applications in gas storage, separation, and catalysis.

The formation of MOFs and coordination polymers involves the self-assembly of metal ions or clusters with organic ligands. The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the binding sites on the organic linker. The use of biomolecules, such as amino acids, as building blocks for MOFs is a growing area of research, highlighting the potential for ligands with amino groups. uab.cat

In the context of 4-pyridinol, 5-amino-2-(trifluoromethoxy)-, the pyridinol nitrogen and the hydroxyl oxygen can chelate to a metal center, while the amino group could either participate in coordination or be available for post-synthetic modification to introduce further functionality into the framework. The trifluoromethoxy group would likely influence the electronic properties of the ligand and, consequently, the properties of the resulting MOF, such as its stability and catalytic activity. The fluorination of MOF linkers is a known strategy to create novel structures with unusual properties. rsc.org

Examples of related coordination polymers demonstrate the versatility of pyridine-based ligands in forming diverse structures:

| Ligand | Metal Ion(s) | Resulting Structure |

| 1,2,4-Triazole derivatized amino acids | Various | 1D coordination polymers, 2D chiral helicates, and 3D metal-organic frameworks. uva.es |

| Pyridine-2,3-dicarboxylic acid and 1,3-bis(4-pyridyl)propane | Cu(II), Zn(II), Cd(II) | 2D → 3D parallel interpenetration for Cu(II) and Zn(II) complexes; non-interpenetrating 3D CdSO4 framework for the Cd(II) complex. rsc.org |

Catalysis and Chemical Sensing Applications

The functional groups present in 4-pyridinol, 5-amino-2-(trifluoromethoxy)- also suggest its utility in the fields of catalysis and chemical sensing.

Design of Ligands for Homogeneous and Heterogeneous Catalysis

Pyridone and pyridine-based ligands have been extensively used in the development of catalysts for a wide range of organic transformations. rsc.orgacs.org The electronic properties of the ligand, which can be tuned by the introduction of substituents, play a critical role in determining the activity and selectivity of the metal complex.